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Tellurium, dibutyl-

MOCVD Precursor Engineering Thermal Decomposition

Tellurium, dibutyl- (dibutyl telluride, (C4H9)2Te) is a diorganyl tellurium(II) compound with a molecular weight of 241.83 g/mol, existing as a colorless to pale yellow liquid under standard conditions. It is classified within the broader family of metal-organic precursors specifically designed for the deposition of tellurium-containing thin films.

Molecular Formula C8H18Te
Molecular Weight 241.8 g/mol
CAS No. 38788-38-4
Cat. No. B1595815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium, dibutyl-
CAS38788-38-4
Molecular FormulaC8H18Te
Molecular Weight241.8 g/mol
Structural Identifiers
SMILESCCCC[Te]CCCC
InChIInChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
InChIKeyWINDXPMAARBVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium, Dibutyl- (CAS 38788-38-4): Procurement-Focused Overview and Core Specifications


Tellurium, dibutyl- (dibutyl telluride, (C4H9)2Te) is a diorganyl tellurium(II) compound with a molecular weight of 241.83 g/mol, existing as a colorless to pale yellow liquid under standard conditions . It is classified within the broader family of metal-organic precursors specifically designed for the deposition of tellurium-containing thin films [1]. Its fundamental physical properties, such as an enthalpy of vaporization (ΔvapH°) of 51.0 ± 1.0 kJ/mol, establish a baseline for its volatility in comparison to other dialkyl tellurides [2].

Why Tellurium, Dibutyl- Cannot Be Interchanged with Other Dialkyl Tellurium Precursors


The selection of a tellurium precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) is not a trivial decision; it is a critical engineering parameter that dictates film quality, process window, and reactor compatibility. Simply substituting Tellurium, dibutyl- with a different dialkyl telluride, such as di(tert-butyl)tellurium or di(isopropyl)tellurium, will fundamentally alter the deposition process [1]. This is because precursor molecules exhibit vastly different thermal decomposition kinetics [2] and vapor pressures [3], which directly impact the growth temperature, film uniformity, and overall manufacturing yield. The following quantitative evidence demonstrates exactly where Tellurium, dibutyl- differentiates itself from its closest analogs, enabling informed scientific and procurement decisions.

Tellurium, Dibutyl- (CAS 38788-38-4): Quantified Differentiation and Comparative Performance Data


Thermal Stability and Decomposition Kinetics Compared to tBu2Te and iPr2Te

The thermal decomposition rate of Tellurium, dibutyl- is significantly lower than that of the highly reactive di(tert-butyl)tellurium (tBu2Te) and di(isopropyl)tellurium (iPr2Te). At 315 K, the relative rate of thermal decomposition for tBu2Te and iPr2Te is much faster, placing them at the high end of the decomposition rate spectrum, whereas n-alkyl derivatives like Et2Te and Me2Te decompose much more slowly [1]. Based on its n-butyl structure, Tellurium, dibutyl- is inferred to have a decomposition rate closer to that of diethyl telluride (Et2Te), which is substantially more stable than iPr2Te and tBu2Te. This provides a critical 'Goldilocks' window of stability that is neither too reactive (causing pre-reaction in the gas phase) nor too stable (requiring impractically high deposition temperatures) [2].

MOCVD Precursor Engineering Thermal Decomposition

Demonstrated Viability for Wafer-Scale MoTe2 Growth at Reduced Temperatures

Tellurium, dibutyl- has been successfully deployed as a precursor for the metal-organic chemical vapor deposition (MOCVD) of molybdenum ditelluride (MoTe2), a key 2D material. In a 2023 thesis, it was used in combination with molybdenum pentachloride (MoCl5) to achieve high-quality, wafer-scale growth of 1T'-MoTe2 [1]. This contrasts with conventional processes using elemental tellurium powder, which often require higher temperatures and result in less uniform films. The study highlights that the use of (C4H9)2Te enabled growth at lower temperatures (as low as 500°C in related experiments), a critical advantage for integrating TMT materials into back-end-of-line (BEOL) semiconductor processing where thermal budgets are strictly limited [2].

2D Materials Transition Metal Dichalcogenides MOCVD

Physical State and Vapor Pressure for Industrial Precursor Delivery

The physical state and vapor pressure of a precursor are paramount for reliable industrial use. Tellurium, dibutyl- is a liquid at room temperature, a favorable property that simplifies its handling and delivery via bubbler systems in semiconductor fabrication [1]. Its estimated vapor pressure of 0.515 mm Hg at 25 °C is significantly lower than that of di(tert-butyl)telluride, which exhibits a vapor pressure of 1.3 torr at 40 °C [2]. This lower vapor pressure of Tellurium, dibutyl- translates to a more controlled and stable mass flow rate, which is essential for achieving uniform film thickness and composition across large-area wafers.

Precursor Delivery Vapor Pressure CVD/ALD

Volatility and Enthalpy of Vaporization for Process Optimization

The enthalpy of vaporization (ΔvapH°) is a direct measure of the energy required to convert a liquid precursor to the gas phase, a fundamental step in CVD and ALD. Tellurium, dibutyl- has a measured ΔvapH° of 51.0 ± 1.0 kJ/mol [1] and a more precise value of 53.4 ± 0.1 kJ/mol at 358 K [2]. This is a key design parameter for engineers optimizing the temperature of precursor bubblers and delivery lines. A lower enthalpy of vaporization compared to heavier or more associated precursors indicates that Tellurium, dibutyl- can be delivered efficiently without excessive heating, reducing the risk of premature decomposition in the delivery system.

Thermodynamics Volatility Precursor Design

Tellurium, Dibutyl- (CAS 38788-38-4): Optimized Application Scenarios Based on Differentiated Performance


MOCVD and ALD Precursor for Wafer-Scale 2D Transition Metal Tellurides

The demonstrated success of Tellurium, dibutyl- in achieving high-quality, wafer-scale MoTe2 growth at temperatures as low as 500°C [1] positions it as a strategic precursor for the next generation of 2D transition metal telluride (TMT) semiconductors. Its intermediate thermal stability [2] and manageable vapor pressure [3] make it particularly well-suited for MOCVD and ALD processes targeting applications in reconfigurable electronics, spin-orbit torque devices, and phase-change memory where film uniformity and low thermal budgets are non-negotiable.

Precursor for Low-Temperature Phase-Change Memory (PCM) Material Deposition

Phase-Change Random Access Memory (PCRAM) relies on chalcogenide thin films like Ge2Sb2Te5 (GST) [1]. Tellurium, dibutyl- addresses the industry's need for a tellurium source that can be delivered at lower temperatures (<400°C) while avoiding the gas-phase nucleation issues associated with more volatile alternatives like di(tert-butyl)telluride [2]. Its use as a Te source in CVD/ALD processes can enable the conformal coating of high-aspect-ratio memory cell structures, a critical requirement for scaling PCRAM technology.

Synthesis of Organotellurium Building Blocks via Metal Exchange

Beyond semiconductor deposition, Tellurium, dibutyl- is a valuable reagent in synthetic organic chemistry. It has been shown to participate in clean tellurium/metal exchange reactions with organometallics, enabling the preparation of a wide range of functionalized organometallics with various carbon-hybridization states [3]. For procurement in a research setting, its liquid state and relatively lower vapor pressure compared to lighter dialkyl tellurides offer improved ease of handling and safer laboratory manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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